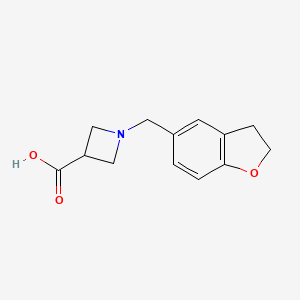

1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidine-3-carboxylic acid

説明

1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidine-3-carboxylic acid is a heterocyclic compound featuring a benzofuran scaffold fused with a methyl-substituted azetidine ring and a carboxylic acid group. The carboxylic acid group contributes to solubility and hydrogen-bonding interactions, making it a candidate for drug development or biochemical research.

特性

IUPAC Name |

1-(2,3-dihydro-1-benzofuran-5-ylmethyl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c15-13(16)11-7-14(8-11)6-9-1-2-12-10(5-9)3-4-17-12/h1-2,5,11H,3-4,6-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILZGOAYVTPEZLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)CN3CC(C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

General Synthetic Strategy Overview

The synthesis typically involves two key components:

- Formation of the azetidine-3-carboxylic acid core , often via cyclization or ring closure reactions starting from halo-substituted precursors or bicyclic intermediates.

- Attachment of the 2,3-dihydrobenzofuran-5-yl methyl substituent through alkylation or reductive amination steps.

Preparation of Azetidine-3-carboxylic Acid Core

2.1 Cyclization from Haloazetidines

A widely used approach involves preparing protected 3-haloazetidines as intermediates, which are then converted to azetidine-3-carboxylic acids by hydrolysis or nucleophilic substitution. For example, tert-butyl 3-bromoazetidine-1-carboxylate can be synthesized via a one-pot gram-scale reaction from 1-amino-2,3-dibromopropane hydrobromide using phenyl lithium and subsequent Boc protection.

2.2 Hydrolysis and Functional Group Transformations

The haloazetidines undergo hydrolysis under basic conditions (e.g., NaOH in methanol/water reflux) to yield the corresponding azetidine-3-carboxylic acid derivatives. Further functionalization can be performed, such as trifluoromethylthiolation, indicating the versatility of the azetidine scaffold.

2.3 Catalytic Hydrogenolysis and Salt Formation

Another method involves hydrogenolysis of N-benzyl azetidine-3-carboxylic acid potassium salts using palladium on charcoal catalysts under hydrogen atmosphere at moderate temperatures (50–55 °C). This process yields azetidine-3-carboxylic acid with high purity after workup involving solvent extraction and crystallization.

Attachment of the 2,3-Dihydrobenzofuran-5-yl Methyl Substituent

3.1 Alkylation of Azetidine Nitrogen

The 2,3-dihydrobenzofuran-5-yl methyl group is introduced typically by alkylation of the azetidine nitrogen with an appropriate benzofuran methyl halide or equivalent electrophile. This step requires careful control of reaction conditions to avoid over-alkylation or ring opening.

3.2 Use of Carbonyl Activation and Coupling Agents

In some procedures, carboxylic acid activation using reagents such as 1,1’-carbonyl diimidazole (CDI) facilitates coupling reactions. For instance, crude carboxylic acid intermediates are treated with CDI followed by base (e.g., potassium tert-butoxide) to promote cyclization or coupling steps under controlled temperatures (around 50 °C), followed by extraction and purification.

Process Conditions and Yields

Research Findings and Notes

- The azetidine-3-carboxylic acid core is robustly synthesized via halide intermediates and can be functionalized diversely, enabling the introduction of various substituents including the 2,3-dihydrobenzofuran moiety.

- Catalytic hydrogenolysis is a critical step for removing protecting groups and obtaining the free azetidine acid with high purity.

- The use of carbonyl activation agents like CDI allows efficient coupling and cyclization under mild conditions, minimizing side reactions.

- The reaction conditions, such as temperature (generally ambient to 80 °C), solvent choice (THF, MeOH, DMSO), and base (KOtBu, NaOH), are optimized to maximize yield and purity.

- The process scale can range from gram-scale laboratory synthesis to larger batch preparations with solvent recovery and recycling steps, indicating industrial applicability.

Summary Table of Key Preparation Steps

化学反応の分析

Types of Reactions: 1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

Oxidation: Quinones.

Reduction: Dihydro derivatives.

Substitution: Halogenated, nitrated, or sulfonated benzofuran derivatives.

科学的研究の応用

1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidine-3-carboxylic acid has been explored for various scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with anti-tumor, antibacterial, and antiviral activities.

Materials Science: Its structural properties can be leveraged in the development of novel materials with specific electronic or optical characteristics.

Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

作用機序

The mechanism of action of 1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets. The benzofuran ring can intercalate with DNA, disrupting replication and transcription processes, which is particularly useful in anti-cancer applications . Additionally, the azetidine ring can interact with enzymes, inhibiting their activity and leading to various biological effects .

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues and Key Differentiators

The compound is compared below with three structurally related molecules: 3-Methylbenzofuran-5-carboxylic acid (CAS 501892-99-5), caffeic acid (3,4-dihydroxybenzeneacrylic acid), and 1-[4-(substituted benzyl)azetidine-3-carboxylic acid derivatives (e.g., the hemifumarate salt in ).

Key Research Findings

Bioactivity Comparison: The hemifumarate salt derivative () demonstrates targeted immunomodulatory effects, attributed to its trifluoromethyl and cyclohexyl groups, which enhance receptor binding specificity. In contrast, the dihydrobenzofuran core in the target compound may favor interactions with CNS targets due to its lipophilic aromatic system . Caffeic acid’s catechol group enables potent antioxidant activity via radical scavenging, a feature absent in the target compound due to lack of hydroxyl substituents .

Stability and Solubility: The azetidine ring in the target compound likely improves metabolic stability compared to caffeic acid’s unsaturated acrylic chain, which is prone to oxidation .

Synthetic Challenges :

- The target compound’s synthesis requires regioselective methylation of the dihydrobenzofuran ring, a step less complex than the halogenation and cyclization needed for the hemifumarate salt derivative .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidine-3-carboxylic acid, and how can purity be maximized?

- Methodology : Start with functionalizing 2,3-dihydrobenzofuran-5-carbaldehyde via reductive amination using azetidine-3-carboxylic acid derivatives. Catalytic hydrogenation (e.g., Pd/C or Raney Ni) or borohydride reduction can yield the secondary amine intermediate. Purify via recrystallization (e.g., ethanol/water mixtures) or reverse-phase HPLC to achieve >95% purity. Monitor reaction progress using LC-MS and confirm structural integrity via H/C NMR .

Q. How can the solubility and stability of this compound be characterized under physiological conditions?

- Methodology : Perform pH-dependent solubility assays (e.g., shake-flask method) in buffers (pH 1.2–7.4) and simulate physiological conditions using USP apparatus. Stability studies should include thermal gravimetric analysis (TGA) for decomposition thresholds and accelerated stability testing (40°C/75% RH for 6 months). Use HPLC-UV to quantify degradation products .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodology : Combine high-resolution mass spectrometry (HRMS) for exact mass determination, H/C NMR for stereochemical assignment (e.g., coupling constants in azetidine protons), and IR spectroscopy to validate carboxylic acid and aromatic functionalities. X-ray crystallography may resolve ambiguous stereochemistry in crystalline derivatives .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., GPCRs or enzymes)?

- Methodology : Use molecular docking (AutoDock Vina, Schrödinger Suite) to simulate binding to receptors like 5-HT or NMDA, leveraging the azetidine’s conformational rigidity and benzofuran’s π-π stacking potential. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding affinity measurements. Cross-reference with QSAR models to optimize substituent effects .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC values)?

- Methodology : Standardize assay conditions (e.g., ATP concentration in kinase assays) and validate using orthogonal methods (e.g., fluorescence polarization vs. radiometric assays). Perform meta-analysis of published data to identify confounding variables (e.g., cell line heterogeneity, solvent effects). Use machine learning (e.g., Random Forest regression) to correlate structural descriptors with activity trends .

Q. How can metabolic stability and CYP450 inhibition be systematically evaluated?

- Methodology : Incubate the compound with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS/MS. For CYP inhibition, use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) in pooled HLMs. Apply Michaelis-Menten kinetics to calculate values. Cross-validate with in silico tools like StarDrop’s DMPK module .

Q. What strategies mitigate off-target effects in in vivo studies?

- Methodology : Employ chemoproteomics (e.g., activity-based protein profiling) to identify unintended targets. Use CRISPR-Cas9 knockout models to validate target specificity. Optimize pharmacokinetic parameters (e.g., logP, t) via prodrug derivatization of the carboxylic acid group .

Data-Driven Research Design

Q. How to design a high-throughput screen (HTS) for this compound’s neuroprotective potential?

- Methodology : Use a tiered approach:

Primary screen : Measure glutamate-induced cytotoxicity in SH-SY5Y cells via MTT assay.

Secondary screen : Assess ROS reduction using DCFH-DA fluorescence in HT-22 cells.

Counter-screen : Exclude false positives via calcium flux assays (Fluo-4 AM).

Normalize data using Z’-factor scoring and apply robotic liquid handling for reproducibility .

Q. What statistical methods are appropriate for analyzing dose-response heterogeneity across cell lines?

- Methodology : Use mixed-effects models (e.g., nonlinear regression with random slopes in R’s nlme package) to account for inter-cell line variability. Apply hierarchical clustering to group cell lines by sensitivity profiles. Validate with bootstrapping to estimate confidence intervals for EC values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。